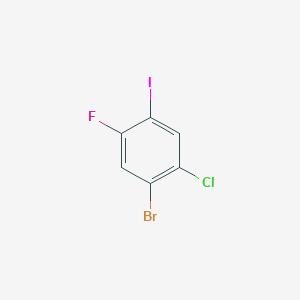

1-Bromo-2-chloro-5-fluoro-4-iodobenzene

Description

1-Bromo-2-chloro-5-fluoro-4-iodobenzene (C₆H₂BrClFI) is a polyhalogenated aromatic compound with a molecular weight of 335.338 g/mol and a monoisotopic mass of 333.805716 . It is identified by CAS RN 1160574-56-0, ChemSpider ID 22568338, and MDL number MFCD11845907. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, due to the distinct reactivities of its bromine, chlorine, fluorine, and iodine substituents. Its tetrahalogenated structure enables selective substitution, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIBVSLSICCPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679209 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-56-0 | |

| Record name | Benzene, 1-bromo-2-chloro-5-fluoro-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Bromo-2-chloro-5-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the diazotization of 2-fluoro-4-iodoaniline followed by halogenation reactions . The reaction conditions typically include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of bromine and chlorine sources under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-chloro-5-fluoro-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of multiple halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are employed to form carbon-carbon bonds.

Scientific Research Applications

1-Bromo-2-chloro-5-fluoro-4-iodobenzene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Medicinal Chemistry: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding, which can influence its reactivity and binding affinity to specific targets . The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that undergoes further transformations .

Comparison with Similar Compounds

Key Findings :

- Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, favoring electrophilic substitutions at meta/para positions .

- Iodine’s bulkiness at ortho positions (e.g., 1-Bromo-3-chloro-5-fluoro-2-iodobenzene) may hinder coupling reactions compared to para-substituted analogs .

Halogen Variants

Compounds with varying halogen types highlight the impact of substituent electronegativity and leaving-group ability:

Key Findings :

Key Findings :

- Ortho-substituted iodobenzenes (e.g., 1-Bromo-3-chloro-5-fluoro-2-iodobenzene) often require stricter handling due to volatility and inhalation risks .

Biological Activity

1-Bromo-2-chloro-5-fluoro-4-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2BrClFI. This compound is notable for its complex structure, featuring multiple halogen substituents that significantly influence its chemical reactivity and biological activity. The unique arrangement of bromine, chlorine, fluorine, and iodine atoms on the benzene ring allows for diverse applications in medicinal chemistry, organic synthesis, and material science.

- Molecular Weight : 295.39 g/mol

- Halogen Composition : Bromine (Br), Chlorine (Cl), Fluorine (F), Iodine (I)

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, including:

- Electrophilic Aromatic Substitution : The presence of halogens enhances the compound's reactivity, facilitating substitutions that can lead to biologically active derivatives.

- Nucleophilic Aromatic Substitution : The electron-withdrawing nature of halogens increases the susceptibility of the compound to nucleophilic attack.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific cytochrome P450 enzymes:

- CYP1A2 Inhibition : This compound has shown potential in inhibiting CYP1A2, an enzyme involved in drug metabolism.

- CYP2C9 Inhibition : It also affects CYP2C9, which plays a role in the metabolism of various pharmaceuticals.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The halogenation pattern is crucial in enhancing its efficacy compared to non-halogenated analogs.

Anticancer Properties

Certain derivatives of this compound have been investigated for their anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS), leading to cell death pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of halogenated benzene derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming several non-halogenated controls.

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of halogenated compounds, researchers found that this compound derivatives induced significant apoptosis in human cancer cell lines. The study highlighted the role of oxidative stress in mediating these effects.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with similar halogenated compounds:

| Compound | CYP1A2 Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-Bromo-3-chloro-5-fluorobenzene | No | Moderate | Limited |

| 1-Bromo-3-chloro-5-bromobenzene | Yes | Low | Moderate |

Q & A

Q. How is the IUPAC name assigned to 1-bromo-2-chloro-5-fluoro-4-iodobenzene, and what principles govern substituent numbering in polyhalogenated benzenes?

The numbering follows the "lowest set of locants" rule, prioritizing substituents alphabetically (bromo < chloro < fluoro < iodo). The base name "benzene" is modified with substituents in ascending alphabetical order: bromo (position 1), chloro (position 2), fluoro (position 5), and iodo (position 4). This ensures compliance with IUPAC guidelines for positional isomerism and substituent hierarchy .

Q. What experimental methods are recommended for verifying the purity of this compound?

Purity can be assessed via:

- Gas Chromatography (GC): Detects volatile impurities using retention time matching (e.g., >95.0% purity threshold as per commercial standards) .

- High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile contaminants, with detection limits <3% for halogenated byproducts .

- Elemental Analysis: Validates stoichiometric ratios of C, H, Br, Cl, F, and I to confirm molecular integrity.

Q. What safety protocols are critical when handling this compound due to its multiple halogen substituents?

- Storage: Inert atmosphere (argon/nitrogen) and amber glass vials to prevent photodegradation and hydrolysis .

- Health Hazards: Use fume hoods and PPE (gloves, goggles) to mitigate risks of acute toxicity (H300-H302 codes) and environmental hazards (H400-H402 codes) .

- Spill Management: Neutralize with activated charcoal or sodium bicarbonate, followed by disposal as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound?

- Stepwise Halogenation: Introduce halogens in order of reactivity (e.g., iodination via Ullmann coupling, followed by electrophilic bromination/chlorination, and fluorination via Balz-Schiemann reaction) to minimize cross-reactivity .

- Directing Groups: Use temporary protecting groups (e.g., nitro or methoxy) to control substitution positions, then deprotect post-halogenation .

Q. What spectroscopic techniques are most effective for structural elucidation and monitoring reaction progress?

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic proton splitting patterns (e.g., para- vs. meta-substitution).

- ¹³C NMR: Resolves carbon environments near heavy halogens (e.g., deshielding effects from iodine).

- 19F NMR: Quantifies fluorine integration and monitors fluorination efficiency .

- Mass Spectrometry (HRMS): Confirms molecular ion ([M]+) and isotopic patterns (e.g., ¹²⁷I, ⁷⁹Br/⁸¹Br clusters) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Hindrance: The bulky iodine (position 4) and bromine (position 1) slow down nucleophilic aromatic substitution but enhance stability in Suzuki-Miyaura couplings .

- Electronic Effects: Electron-withdrawing halogens (Cl, F) deactivate the ring, requiring Pd(0)/XPhos catalysts for efficient coupling with boronic acids .

Methodological Recommendations

- Synthetic Optimization: Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps in multi-halogenation pathways .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic sensitivity of the iodo substituent .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict reaction intermediates and transition states for regioselective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.